

A Comparative Guide to Kinetic Models for TBPB Runaway Reactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of tert-butyl peroxybenzoate (**TBPB**) is a critical area of study for ensuring safety in the chemical and pharmaceutical industries. Understanding the kinetics of its runaway reaction is paramount to preventing thermal accidents. This guide provides an objective comparison of various kinetic models used to describe the thermal decomposition of **TBPB**, supported by experimental data.

Introduction to TBPB and Thermal Runaway

Tert-butyl peroxybenzoate is an organic peroxide widely used as a radical initiator in polymerization processes.[1][2] However, its inherent thermal instability, stemming from the weak peroxide bond (-O-O-), makes it susceptible to self-accelerating decomposition, which can lead to a runaway reaction, fire, or even an explosion if not properly controlled.[3][4] A runaway reaction occurs when the heat generated by the decomposition exceeds the rate of heat dissipation to the surroundings, leading to a rapid increase in temperature and reaction rate.[5][6]

The study of **TBPB**'s thermal decomposition kinetics allows for the determination of crucial safety parameters such as the self-accelerating decomposition temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[4][7]



Kinetic Models for TBPB Decomposition

Several kinetic models are employed to analyze the thermal decomposition of **TBPB**. These models can be broadly categorized into isoconversional (model-free) and model-fitting methods.

- Isoconversional (Model-Free) Methods: These methods determine the activation energy (Ea)
 as a function of the conversion degree (α) without assuming a specific reaction model.
 Commonly used isoconversional methods include:
 - Kissinger-Akahira-Sunose (KAS): A method that relies on the temperatures at which the maximum reaction rate occurs at different heating rates.[8][9]
 - Flynn-Wall-Ozawa (FWO): This method utilizes the relationship between the logarithm of the heating rate and the reciprocal of the temperature at a given conversion.[8][9]
 - Friedman: A differential isoconversional method that calculates the activation energy at various conversion levels.[2][10]
 - Starink: A modified method that provides a more accurate fit for the activation energy calculation.[8][9]
- Model-Fitting Methods: These methods assume a specific reaction model (e.g., n-th order, autocatalysis) and fit the experimental data to the corresponding kinetic equation.
 - N-th Order Model: This is one of the simplest models, assuming the reaction rate is proportional to the concentration of the reactant raised to a certain power (the reaction order, n).[11][12]
 - Autocatalytic Model: This model is used when a product of the reaction acts as a catalyst, accelerating the decomposition. The decomposition of some organic peroxides has been shown to follow an autocatalytic model.[11][12]
 - Kissinger Method: While often used as a model-free method to determine Ea, it can also be considered a model-fitting approach as it assumes a first-order reaction.[3][10]

Comparison of Kinetic Parameters







The following table summarizes experimentally determined kinetic parameters for the thermal decomposition of **TBPB** using various kinetic models. The data has been compiled from multiple studies to provide a comparative overview.



Kinetic Model	Activati on Energy (Ea) (kJ/mol)	Pre- expone ntial Factor (A) (s ⁻¹)	Reactio n Order (n)	Heat of Decomp osition (ΔHd) (J/g)	Onset Temper ature (T ₀) (°C)	Experim ental Method	Referen ce
Isoconve rsional Methods							
Kissinger -Akahira- Sunose (KAS)	96.80	-	-	-	-	DSC	[9]
Flynn- Wall- Ozawa (FWO)	98.72	-	-	-	-	DSC	[9]
Starink	97.14	-	-	-	-	DSC	[9]
Friedman	-	-	-	-	-	DSC	[2][10]
Ozawa	-	-	-	-	-	DSC	[3]
Model- Fitting Methods							
N-th Order	212	-	Not a simple n- th order	-	84.93	ARC	[13]
Kissinger	-	-	Assumes n=1	~1300	~100	DSC	[3][14]
Autocatal ytic	-	-	-	-	-	-	[11][12]
Coporal/							

General/

Unspecifi



ed							
-	146.6	-	-	-	-	-	[15]
-	144.36	-	-	-	-	-	[15]

Note: A hyphen (-) indicates that the data was not specified in the cited source for that particular model.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

- 1. Differential Scanning Calorimetry (DSC)
- Objective: To measure the heat flow associated with the thermal decomposition of TBPB as
 a function of temperature. This allows for the determination of onset temperature, heat of
 decomposition, and kinetic parameters.[10][16]
- Apparatus: A Differential Scanning Calorimeter (e.g., TA Instruments Q20).[8]
- Methodology:
 - A small sample of TBPB (typically 1-5 mg) is accurately weighed into a crucible (e.g., gold-plated or stainless steel).[8][14]
 - The crucible is hermetically sealed to prevent evaporation.
 - The sample is placed in the DSC furnace alongside an empty reference crucible.
 - The sample is heated at a constant linear heating rate (β), typically ranging from 1 to 10
 °C/min, under an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).[3][8]
 - The DSC records the differential heat flow between the sample and the reference as a function of temperature.



- The experiment is repeated at several different heating rates to obtain data for isoconversional analysis.[8]
- Data Analysis: The resulting thermograms (heat flow vs. temperature) are analyzed to determine the exothermic onset temperature (T₀), the peak exothermic temperature (Tp), and the total heat of decomposition (ΔHd). Kinetic parameters are then calculated using various models (e.g., Kissinger, KAS, FWO).[8][9]
- 2. Accelerating Rate Calorimetry (ARC)
- Objective: To study the thermal decomposition of TBPB under adiabatic conditions, which mimic a runaway reaction scenario.[10]
- Apparatus: An Accelerating Rate Calorimeter.
- · Methodology:
 - A larger sample of **TBPB** (e.g., 1-10 g) is placed in a spherical sample bomb.
 - The sample is heated in a "heat-wait-search" mode. The instrument heats the sample to a specified starting temperature and then waits for a period to detect any self-heating.
 - If the rate of temperature rise due to self-heating exceeds a certain threshold (e.g., 0.02
 °C/min), the instrument switches to an adiabatic mode.[13]
 - In the adiabatic mode, the surrounding heaters match the temperature of the sample, ensuring no heat is lost to the environment.
 - The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
- Data Analysis: The time-temperature and time-pressure profiles provide direct information about the runaway behavior of TBPB. This data can be used to determine kinetic parameters for n-th order or autocatalytic models under adiabatic conditions.[13]

Visualizing the Comparison Workflow



The following diagram illustrates the logical workflow for comparing kinetic models for **TBPB** runaway reactions, from experimental design to data analysis and model validation.

Workflow for Comparing Kinetic Models of TBPB Runaway Reactions **Experimental Phase** TBPB Sample Differential Scanning Calorimetry (DSC) Accelerating Rate Calorimetry (ARC) (Non-isothermal) (Adiabatic) **Data Acquisition** Heat Flow vs. Temperature Temperature & Pressure vs. Time (Multiple Heating Rates) (Adiabatic Conditions) Kinetic Analysis. Isoconversional Models Model-Fitting Models (KAS, FWO, Friedman, Starink) (n-th Order, Autocatalytic) Parameter Determination & Comparison Kinetic Parameters (Ea, A, n, Δ Hd) Select Best-Fit Model for Hazard Assessment



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Caption: Workflow for comparing kinetic models of **TBPB** reactions.

Conclusion

The selection of an appropriate kinetic model is crucial for accurately assessing the thermal hazards associated with tert-butyl peroxybenzoate. Isoconversional methods are valuable for determining the activation energy without prior assumptions about the reaction mechanism. Model-fitting methods, such as n-th order and autocatalytic models, can provide a more detailed understanding of the reaction kinetics, particularly when using adiabatic data from ARC experiments.

By combining data from both DSC and ARC and applying a range of kinetic models, researchers can develop a comprehensive safety profile for **TBPB**. This enables the establishment of safer operating procedures, storage conditions, and emergency response plans, thereby minimizing the risk of thermal runaway incidents. It is evident from the compiled data that different experimental conditions and analytical models can yield varying kinetic parameters, highlighting the importance of a multi-faceted approach to thermal hazard assessment.

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- To cite this document: BenchChem. [A Comparative Guide to Kinetic Models for TBPB Runaway Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682603#comparison-of-kinetic-models-for-tbpb-runaway-reactions]

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